molecular formula C5H5ClN2 B188169 3-Amino-5-chloropyridine CAS No. 22353-34-0

3-Amino-5-chloropyridine

Cat. No. B188169
CAS RN: 22353-34-0
M. Wt: 128.56 g/mol
InChI Key: ZHMASVAJFJFFLS-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyridine is a chemical compound with the molecular formula C5H5ClN2 . It is used in laboratory chemicals .


Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular weight of 3-Amino-5-chloropyridine is 128.56 g/mol . The IUPAC name is 5-chloropyridin-3-amine . The InChI is 1S/C5H5ClN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 .


Physical And Chemical Properties Analysis

3-Amino-5-chloropyridine has a molecular weight of 128.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and the monoisotopic mass is 128.0141259 g/mol . The topological polar surface area is 38.9 Ų . It has a heavy atom count of 8 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “3-Amino-5-chloropyridine” is used as a reagent in complex syntheses .
    • Methods of Application : The specific methods of application can vary depending on the synthesis. For example, it has been used in the synthesis of aldose reductase inhibitors with antioxidant activity, the regioselective functionalization of imidazopyridines via alkenylation catalyzed by a Pd/Cu catalyst, the preparation of amino acid oxidase inhibitors, the preparation of β-glucuronidase inhibitors, the preparation of imidazopyridine derivatives with activity against MCF-7 breast adenocarcinoma, and the preparation of dihydroxyarene-substituted benzimidazoles, quinazolines and larger rings via cyclocondensation of diamines .
    • Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various inhibitors and derivatives with potential therapeutic applications .
  • Scientific Field: Material Science

    • Application : “3-Amino-5-chloropyridine” has been used in the growth of 2-amino-5-chloropyridinium 5-sulfosalicylate .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of a DC electric field .
    • Results or Outcomes : The outcomes of this application are not detailed in the source .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : “3-Amino-5-chloropyridine” is used as a pharmaceutical intermediate .
    • Methods of Application : The specific methods of application can vary depending on the pharmaceutical synthesis. For example, it can be used in the synthesis of various drugs .
    • Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various pharmaceuticals .
  • Scientific Field: Agrochemical Chemistry

    • Application : “3-Amino-5-chloropyridine” is used in the synthesis of agrochemicals .
    • Methods of Application : The specific methods of application can vary depending on the agrochemical synthesis. For example, it can be used in the synthesis of various pesticides, herbicides, and growth regulators .
    • Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various agrochemicals .
  • Scientific Field: Dye Synthesis

    • Application : “3-Amino-5-chloropyridine” is used in the synthesis of dyes .
    • Methods of Application : The specific methods of application can vary depending on the dye synthesis. For example, it can be used in the synthesis of colored pigments, dyes, and photochromic materials .
    • Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various dyes .
  • Scientific Field: Material Science

    • Application : “3-Amino-5-chloropyridine” has been used in the growth of 2-amino-5-chloropyridinium 5-sulfosalicylate .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of a DC electric field .
    • Results or Outcomes : The outcomes of this application are not detailed in the source .
  • Scientific Field: Organic Synthesis

    • Application : “3-Amino-5-chloropyridine” is used as an intermediate in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application can vary depending on the synthesis. For example, it can be used in the synthesis of various organic compounds .
    • Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various organic compounds .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : “3-Amino-5-chloropyridine” is used as a pharmaceutical intermediate . It can be found in a variety of products .
    • Methods of Application : The specific methods of application can vary depending on the pharmaceutical synthesis .
    • Results or Outcomes : The outcomes of these syntheses can vary, but they have resulted in the creation of various pharmaceuticals .
  • Scientific Field: Material Science

    • Application : “3-Amino-5-chloropyridine” has been used in the growth of 2-amino-5-chloropyridinium 5-sulfosalicylate .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of a DC electric field .
    • Results or Outcomes : The outcomes of this application are not detailed in the source .
  • Scientific Field: Organic Chemistry

    • Application : “3-Amino-5-chloropyridine” is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

3-Amino-5-chloropyridine is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research may focus on developing such methods.

properties

IUPAC Name

5-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMASVAJFJFFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355928
Record name 3-Amino-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloropyridine

CAS RN

22353-34-0
Record name 5-Chloro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22353-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-chloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
TS Safonova, LG Levkovskaya - Chemistry of Heterocyclic Compounds, 1968 - Springer
… In order to obtain new derivatives of pyridothiazine, we have examined the reaction of 2-mercapto-3-amino5-chloropyridine (I) with various phenacyl halides. It has been shown that, …
Number of citations: 3 link.springer.com
TS Safonova, LG Levkovskaya - Chemistry of Heterocyclic Compounds, 1970 - Springer
… were obtained by reaction of 2-mercapto-3-amino-5-chloropyridine (I) and 2-mercapto-3-amino6-… The reactions of 2-mercapto-3-amino-5-chloropyridine {i) and 2-mercapto-3-amino-6-…
Number of citations: 4 link.springer.com
T Takahashi, F Yoneda, R Oishi - Chemical and Pharmaceutical …, 1959 - jstage.jst.go.jp
… into 2-benzylamino-3-amino-5-chloropyridine (VII) with reduced iron in acid ethanol in a good yield. Condensation of 2-benzylamino-3-amino-5-chloropyridine with formic acid gave 839…
Number of citations: 2 www.jstage.jst.go.jp
LG Levkovskaya, TS Safonova - Chemistry of Heterocyclic Compounds, 1971 - Springer
… A mixture of 7.0 g (0.042 mole) of 2-mercapto-3-amino-5chloropyridine (1) [I] and 7 ml (0.074 mole) of acetic anhydride was stirred at 18-20 ~ for 3 h, 50-70 ml of 20% NaOH solution …
Number of citations: 3 link.springer.com
DJ Mccaustland, CC Cheng - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
… the procedure reported by Bachman and Micucci (10) and, utilizing the method of Czuba (ll), was converted to 3amino-5-chloropyridine (XVII). Condensation of XVII with diethyl …
Number of citations: 19 onlinelibrary.wiley.com
高橋酉蔵, 米田文郎, 大石亮太 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
… This derivative was converted into 2~benzylamino—3—amino—5~chloropyridine (VIII) with … 2—Ethy1amino—3—amino-5-chloropyridine (VIDfi—This was obtained in 47% yield from (III…
Number of citations: 4 jlc.jst.go.jp
T Takahashi, K Kanematsu, R Oh-ishi… - Chemical and …, 1960 - jstage.jst.go.jp
… Condensation of 2—bromo—3—amino—5—chloropyridine (I), prepared according to the method of Berrie, et all." with formic acid in the presence of a small amount of acetic anhydride …
Number of citations: 4 www.jstage.jst.go.jp
A Lewis, RG Shepherd - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
A series of pyrido[3,2‐e]‐as‐triazines (VI) was prepared via acid‐catalyzed cyclization of suitable 2‐substituted 3‐aminopyridines obtained by reduction of the corresponding 3‐nitro‐…
Number of citations: 17 onlinelibrary.wiley.com
JP Wibaut, JR Nicolay - … des Travaux Chimiques des Pays‐Bas, 1939 - Wiley Online Library
… We did not succeed in converting 3 : 5-dichloropyridine into 3-amino-5-chloropyridine in this way. 2-Chloropyridine is converted into 2-aminopyridine in a yield of 50 % by heating with …
Number of citations: 51 onlinelibrary.wiley.com
M Van Hoof, S Claes, K Boon, T Van Loy, D Schols… - Molecules, 2023 - mdpi.com
… 3-Amino-5-chloropyridine-4-carbonitrile (9.55 g, 62.2 mmol, 1.00 eq.), which had been finely ground with a pestle and mortar, was added to solution of 50% aqueous CsOH (1.4 mL, 7.8 …
Number of citations: 1 www.mdpi.com

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